NT-methyl-D-histidine dihydrochloride
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Overview
Description
NT-methyl-D-histidine dihydrochloride: is a derivative of histidine, an essential amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring in the histidine structure
Mechanism of Action
Target of Action
NT-methyl-D-histidine dihydrochloride, also known as (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride, is a histamine-like compound . Its primary targets are histamine receptors . These receptors play a crucial role in various physiological functions, including gastric secretion, bronchial smooth muscle contraction, vasodilation, and neurotransmission .
Mode of Action
The compound interacts with its targets, the histamine receptors, to exert its pharmacological response . It is thought to reduce symptoms associated with conditions like Ménière’s disease through its actions on these receptors . .
Biochemical Pathways
Histamine, which this compound resembles, is biosynthesized through the decarboxylation of the amino acid L-histidine, catalyzed by histidine decarboxylase . It acts through four different G-protein-coupled receptors in different locations of the body . The affected pathways and their downstream effects are complex and involve various physiological functions .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with histamine receptors. For instance, in conditions like Ménière’s disease, it is thought to reduce symptoms such as vertigo . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NT-methyl-D-histidine dihydrochloride typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: NT-methyl-D-histidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of NT-methyl-D-histidine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: NT-methyl-D-histidine dihydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is used to study the role of histidine derivatives in enzymatic reactions and metabolic pathways. It is also employed in the investigation of protein-ligand interactions.
Medicine: this compound has potential therapeutic applications. It is studied for its effects on histamine receptors and its potential use in treating conditions such as allergies and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Comparison with Similar Compounds
Histidine: The parent compound from which NT-methyl-D-histidine is derived.
Methyl histidine: Another methylated derivative of histidine.
Histidine methyl ester: A related compound with a methyl ester group.
Uniqueness: NT-methyl-D-histidine dihydrochloride is unique due to the specific position of the methyl group on the nitrogen atom of the imidazole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFJZGWWJHNW-QYCVXMPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137082-08-5 |
Source
|
Record name | (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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